![molecular formula C18H18N4O2S B7460235 N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. Src kinases play a key role in cell signaling pathways that regulate cell growth, differentiation, and survival.
Wirkmechanismus
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide inhibits the activity of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby blocking the signaling pathway. N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to be a selective inhibitor of Src kinases, with little or no effect on other kinases.
Biochemical and Physiological Effects
The inhibition of Src kinases by N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to inhibit cell proliferation, migration, and invasion. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of Src kinases, which makes it a useful tool for studying the role of these kinases in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other kinases at high concentrations, which can complicate data interpretation. In addition, the effectiveness of N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. One area of interest is the development of new inhibitors that are more potent and selective than N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. Another area of interest is the investigation of the role of Src kinases in other diseases, such as Alzheimer's disease and osteoporosis. Finally, there is interest in developing new therapeutic strategies that target Src kinases, either alone or in combination with other drugs, for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide involves several steps. The first step is the synthesis of 6-phenylpyrimidine-4-amine, which is then reacted with 4-bromo-N,N-dimethylaniline to form N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Src kinases, which are involved in several cellular processes, including cell proliferation, migration, and invasion. N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide has been used in various studies to investigate the role of Src kinases in cancer and other diseases.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22(2)25(23,24)16-10-8-15(9-11-16)21-18-12-17(19-13-20-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFJKJMNHRIFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)
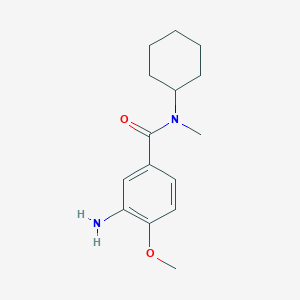
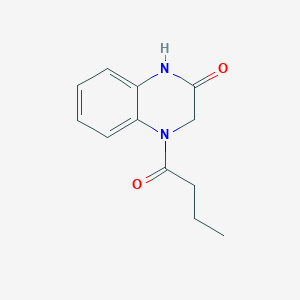
![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)
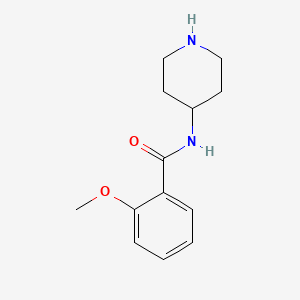
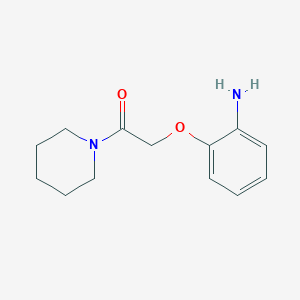
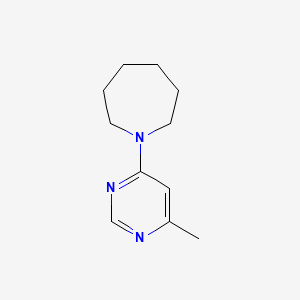
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
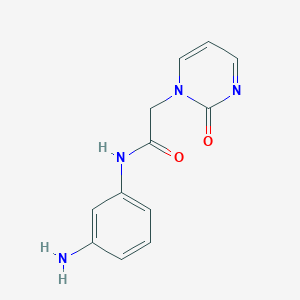
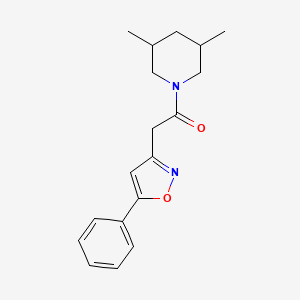
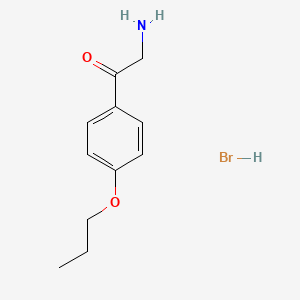
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)